4-Nitrophenyl hydrogen phenylphosphonate

Description

Contextualization within Organophosphorus Chemistry Research

Organophosphorus chemistry is a significant and dynamic field of research, encompassing a wide array of compounds characterized by a carbon-phosphorus bond. These compounds are investigated for a multitude of purposes, from the synthesis of novel bioactive molecules to the development of new materials. Research in this area often focuses on understanding the reaction mechanisms, such as the Michaelis-Arbuzov reaction, and developing new synthetic protocols. The reactivity of the phosphorus center is a key area of study, influenced by the nature of the substituents attached to it. 4-Nitrophenyl hydrogen phenylphosphonate (B1237145) serves as a specific example within this broad field, representing the class of phosphonate (B1237965) esters. Its study contributes to the overarching understanding of structure-activity relationships in organophosphorus compounds, particularly in the context of their interactions with biological systems.

Significance of Phosphonate Esters in Biochemical and Synthetic Studies

Phosphonate esters, a subclass of organophosphorus compounds, hold considerable importance in both biochemical and synthetic research. Due to their structural analogy to phosphate (B84403) esters, which are ubiquitous in biology (e.g., in nucleotides like ATP), phosphonates can act as mimics and interact with enzymes that process phosphate-containing substrates. sigmaaldrich.com This makes them powerful tools for studying enzyme mechanisms, as is the case with 4-Nitrophenyl hydrogen phenylphosphonate.

In biochemical studies, phosphonate esters are often preferred over their natural phosphate counterparts or other synthetic substrates like bis(4-nitrophenyl) phosphate. nih.govcaymanchem.com This preference is due to their enhanced stability under typical assay conditions and relative ease of synthesis. nih.govcaymanchem.com Furthermore, under saturating substrate concentrations, the rate of hydrolysis of certain phosphonate esters by enzymes can be greater than that of conventional substrates, offering improved sensitivity in kinetic analyses. nih.govcaymanchem.com The ability to distinguish between different types of phosphodiesterases is another advantage, as not all of them can hydrolyze phosphonate esters. nih.gov

From a synthetic chemistry perspective, phosphonate esters are versatile intermediates. They are used in the synthesis of a variety of more complex molecules, including mixed phosphonate diesters and amino acid-based phosphonamidates.

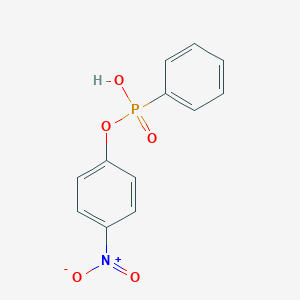

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-nitrophenoxy)-phenylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10NO5P/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGZTHQFAQCJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205683 | |

| Record name | O-4-Nitrophenyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57072-35-2 | |

| Record name | O-4-Nitrophenyl phenylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057072352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-4-Nitrophenyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Hydrolysis and Catalysis Involving 4 Nitrophenyl Hydrogen Phenylphosphonate

Non-Enzymatic Hydrolysis and Degradation Pathways

Under neutral conditions, the hydrolysis of aryl esters like 4-nitrophenyl hydrogen phenylphosphonate (B1237145) can proceed through different mechanisms depending on the specific substrate and conditions. For some aryl glycosides with good leaving groups, hydrolysis in the pH-independent region is consistent with a dissociative mechanism, potentially involving a short-lived ionic intermediate. chemrxiv.org In the case of 4-nitrophenyl β-D-glucoside, when the buffer concentration is extrapolated to zero, the hydrolysis in the pH-independent region is uncatalyzed. chemrxiv.org For other systems, a bimolecular process with significant participation by the nucleophile (water) is observed. chemrxiv.org The specific mechanism for 4-nitrophenyl hydrogen phenylphosphonate under strictly neutral, uncatalyzed conditions would likely involve the attack of water as a nucleophile on the phosphorus center.

The rate of hydrolysis of this compound is significantly influenced by pH. Generally, the hydrolysis of related phosphoesters exhibits a complex pH-rate profile, indicating different mechanisms are at play across the pH spectrum. For example, the hydrolysis of 4-nitrophenyl β-D-glucoside shows distinct mechanisms in acidic, neutral, and basic regions. chemrxiv.orgchemrxiv.org

In the acidic region, the mechanism often involves the formation of a conjugate acid of the substrate, followed by the cleavage of the P-O bond. chemrxiv.org In the basic region, hydrolysis can proceed via a bimolecular nucleophilic attack by hydroxide (B78521) ions. chemrxiv.orgchemrxiv.org The pH dependence of the hydrolysis of p-nitrophenyl phosphate (B84403) by human prostatic acid phosphatase shows the involvement of an ionizable group in the enzyme-substrate complex. nih.gov While this is an enzymatic system, it highlights the importance of the ionization state of both the substrate and the catalyst (in this case, the enzyme) on the reaction rate. For non-enzymatic hydrolysis, the pH will determine the concentration of hydroxide ions, a potent nucleophile, and the protonation state of the phosphonate (B1237965) itself, thereby affecting the rate.

The hydrolysis of this compound is a nucleophilic substitution reaction at the phosphorus center. These reactions can proceed through two primary mechanisms: a concerted mechanism or a stepwise mechanism. sapub.org

Concerted Mechanism (ANDN): In this pathway, the bond formation with the nucleophile (e.g., a water molecule or a hydroxide ion) and the bond cleavage with the leaving group (4-nitrophenoxide) occur simultaneously in a single transition state. sapub.orgsapub.org

Stepwise Mechanism (AN + DN): This mechanism involves the formation of a pentacoordinate intermediate, typically a trigonal bipyramidal structure. sapub.orgsapub.org The nucleophile first adds to the phosphorus center to form this intermediate, which then breaks down in a separate step to release the leaving group.

The specific mechanism that is operative can depend on factors such as the nature of the nucleophile, the leaving group, and the solvent. For many nucleophilic substitution reactions at a phosphoryl center, a concerted mechanism is often proposed. sapub.org The study of the hydrolysis of dibutyl-4-nitrophenyl phosphate in the active site of a phosphotriesterase shows the formation of a pentacoordinated phosphorus intermediate, indicative of a stepwise mechanism in that specific enzymatic context. researchgate.net

Metal ions can act as catalysts in the hydrolysis of phosphoesters, including derivatives of p-nitrophenol. nih.gov Divalent and trivalent metal ions can facilitate the reaction through several mechanisms:

Lewis Acid Catalysis: The metal ion can coordinate to the oxygen atom of the phosphoryl group, polarizing the P=O bond and making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack.

Activation of the Nucleophile: A metal ion can coordinate to a water molecule, increasing its acidity and generating a metal-bound hydroxide ion, which is a more potent nucleophile at neutral pH. researchgate.netnih.gov

Leaving Group Stabilization: The metal ion can interact with the leaving group, stabilizing the developing negative charge in the transition state.

The catalytic activity of different metal ions can vary. For instance, in the alkaline hydrolysis of bis(p-nitrophenyl) phosphate in aqueous DMSO, the catalytic activity of alkali metal ions decreases in the order Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. nih.gov Studies on the hydrolysis of ethyl p-nitrophenyl phosphate have shown that metal complexes of Co(III), Zn(II), and Eu(III) can catalyze the reaction, with the nature of the transition state being influenced by the specific metal ion complex used. nih.gov

Interactive Data Table: Metal Ion Catalysis in Phosphoester Hydrolysis

The following table summarizes the effect of different metal ions on the hydrolysis of phosphoesters, based on findings from related systems.

| Metal Ion/Complex | Substrate | pH | Temperature (°C) | Observed Effect | Reference |

| Co(III)-cyclen | Ethyl p-nitrophenyl phosphate | 7 | 50 | Catalyzes hydrolysis, P-O cleavage is rate-limiting. | nih.gov |

| Zn(II)-cyclen | Ethyl p-nitrophenyl phosphate | 8.5 | 80 | Catalyzes hydrolysis with an earlier transition state. | nih.gov |

| Eu(III) | Ethyl p-nitrophenyl phosphate | 6.5 | 50 | Catalyzes hydrolysis, suggesting a late transition state. | nih.gov |

| Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺ | Bis(p-nitrophenyl) phosphate | Alkaline | Not Specified | Catalyze hydrolysis, with activity decreasing down the group. | nih.gov |

| Mn²⁺ | p-Nitrophenyl phenylphosphonate | 7.0 | 45 | Required for catalytic activity of CthPnkp. | nih.gov |

| Ni²⁺ | p-Nitrophenyl phenylphosphonate | 7.0 | 45 | Required for catalytic activity of CthPnkp. | nih.gov |

Metal Ion Catalysis in Phosphoester Hydrolysis.

Reaction Mechanism Analysis of Phosphonate Esterification

The esterification of phosphonic acids, such as phenylphosphonic acid, is a more complex process than that of carboxylic acids due to the potential for forming both mono- and diesters. nih.gov The selectivity of the reaction is highly dependent on the reaction conditions and the nature of the reagents used.

The selective esterification of phosphonic acids using alkoxy group donors like orthoesters proceeds through the formation of key intermediates. nih.govnih.gov When using triethyl orthoacetate at lower temperatures (e.g., 30°C), a 1,1-diethoxyethyl ester of the phosphonic acid is formed as an intermediate. nih.govnih.gov This intermediate is then converted to the monoester.

At higher temperatures, the reaction landscape becomes more complex. Similar intermediates can lead to the formation of diesters. Furthermore, stable pyrophosphonates can be formed and have been detected spectroscopically. nih.govnih.gov These pyrophosphonates are also consumed during the reaction to ultimately yield the diester product. nih.govnih.gov The temperature, therefore, plays a crucial role in controlling the reaction pathway and the final product distribution.

The choice of the alkoxy group donor has a profound impact on the conversion and selectivity of the esterification of phosphonic acids. nih.gov Triethyl orthoacetate has been identified as a highly effective reagent for the selective monoesterification of both aliphatic and aromatic phosphonic acids at 30°C. nih.gov

Studies have shown that other orthoesters, such as trimethyl orthoacetate, are less efficient. nih.gov The structure of the alkoxy group donor is a key determinant of its reactivity. For instance, diethoxymethyl acetate (B1210297) also shows good selectivity for monoester formation, with a higher conversion observed for phenylphosphonic acid compared to butylphosphonic acid. nih.gov In contrast, some orthoesters like triethyl orthoformate and triethyl orthobenzoate show no reactivity under similar conditions. nih.gov

| Alkoxy Group Donor | Substrate | Conversion (%) | Monoester Yield (%) | Diester Yield (%) |

| Triethyl orthoacetate | Butylphosphonic acid | >99 | 84 | <3 |

| Triethyl orthoacetate | Phenylphosphonic acid | >99 | 83 | <3 |

| Trimethyl orthoacetate | Butylphosphonic acid | 25 | 25 | <3 |

| Trimethyl orthoacetate | Phenylphosphonic acid | 50 | 50 | <3 |

| Diethoxymethyl acetate | Butylphosphonic acid | 39 | 39 | <3 |

| Diethoxymethyl acetate | Phenylphosphonic acid | 89 | 89 | <3 |

| Tetramethyl orthocarbonate | Butylphosphonic acid | 23 | 23 | <3 |

| Tetramethyl orthocarbonate | Phenylphosphonic acid | 44 | 44 | <3 |

This table summarizes the influence of various alkoxy group donors on the esterification of butylphosphonic and phenylphosphonic acids in MTBE at 30°C for 24 hours. nih.gov

Biochemical and Biological Research Applications of 4 Nitrophenyl Hydrogen Phenylphosphonate

Application as a Substrate in Enzymatic Assays.

4-Nitrophenyl hydrogen phenylphosphonate (B1237145) serves as a valuable substrate in various biochemical applications, particularly for monitoring enzyme activity. moleculardepot.com Its chemical properties make it a preferred choice over some naturally occurring substrates. caymanchem.com The compound's utility stems from the release of 4-nitrophenol (B140041) upon enzymatic hydrolysis, a chromogenic compound that can be quantified spectrophotometrically to measure the rate of reaction. nih.govnih.govmedchemexpress.com This characteristic allows for continuous and real-time determination of enzyme activity. nih.gov

Key advantages of using 4-Nitrophenyl hydrogen phenylphosphonate as an enzymatic substrate include:

Stability : It exhibits greater stability compared to some natural nucleotides, which contributes to more consistent and reliable experimental results. caymanchem.com

Ease of Synthesis : The relative ease of its synthesis makes it readily available for research purposes. caymanchem.com

Higher Hydrolysis Rate : Under saturating conditions, it is hydrolyzed by certain enzymes at a higher rate than natural substrates, enabling more efficient detection and measurement of activity. caymanchem.com

A primary application of this compound is as a substrate for 5'-nucleotide phosphodiesterases. caymanchem.comsigmaaldrich.com These enzymes are crucial in various biological pathways, and this synthetic substrate facilitates the study of their activity. caymanchem.com For instance, it has been used to characterize the catalytic mechanism of bovine intestinal 5'-nucleotide phosphodiesterase. caymanchem.com The hydrolysis of the phosphonate (B1237965) ester bond by the enzyme releases p-nitrophenol, and the increase in absorbance, typically measured around 400-410 nm, provides a direct measure of the phosphodiesterase's catalytic velocity. medchemexpress.comworthington-biochem.com This method is more convenient and efficient for assessing enzyme activity compared to using naturally occurring nucleotides or alternative substrates like bis(4-nitrophenyl) phosphate (B84403). caymanchem.com

The use of this compound is integral to conducting detailed enzyme kinetics studies. By varying the concentration of this substrate and measuring the initial reaction velocities, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). nih.govnih.gov These parameters are fundamental to understanding the enzyme's catalytic efficiency and its affinity for the substrate. nih.gov

Pre-steady-state kinetics, which observe the initial "burst" of product formation, can also be measured using stopped-flow spectroscopy, providing insight into the individual steps of the catalytic mechanism, such as the formation of enzyme-substrate intermediates. cam.ac.uk Colorimetric assays utilizing substrates that release 4-nitrophenol are commonly employed for characterizing inhibitor properties and determining inhibition constants (K_i), which are crucial in drug development. nih.gov

Table 1: Application in Enzymatic Assays

| Enzyme Class | Specific Enzyme Example | Application |

|---|---|---|

| Phosphodiesterases | Bovine Intestinal 5'-Nucleotide Phosphodiesterase | Assessment of enzyme activity and inhibition studies. caymanchem.com |

| Phosphatases | Calf Intestine Alkaline Phosphatase | Determination of kinetic parameters (K_m, V_max) and inhibitor characterization. nih.govnih.gov |

Studies on Enzyme Inhibition and Active Site Probing.

Organophosphorus compounds, including phosphonates, are widely utilized as tools for investigating enzyme mechanisms, particularly for enzymes that process esters and amides, such as serine hydrolases. nih.govnih.gov

Phosphonates serve as effective transition state analogues for reactions involving tetrahedral intermediates, such as peptide bond hydrolysis by proteases. nih.gov The tetrahedral geometry of the phosphorus atom in a phosphonate ester mimics the structure of the transition state formed during the enzymatic reaction. nih.gov While diphenylphosphonates (DPPs) have been used for decades to inactivate serine hydrolases by forming stable adducts that represent these tetrahedral intermediates, their reactivity can sometimes be insufficient. nih.gov In such cases, they can be converted to more reactive organofluorophosphonates (FPs) which phosphonylate active site serine residues more readily. nih.gov These stable enzyme-inhibitor complexes are invaluable for structural and mechanistic studies, effectively "freezing" a state that resembles a moment in the catalytic process. nih.gov The design of potent enzyme inhibitors often relies on creating chemically stable molecules that mimic the geometry and charge of the enzymatic transition state. nih.gov

Research in Phosphono-Peptide Synthesis.

Phosphonopeptides are analogues of natural peptides where an amino acid residue is replaced by an aminoalkylphosphonic acid. nih.gov Due to their tetrahedral phosphonate group, they can act as potent enzyme inhibitors by mimicking the transition state of peptide bond hydrolysis. nih.gov This makes them valuable tools in biochemical research and for the development of therapeutic agents. nih.gov The synthesis of phosphonopeptides can be complex, involving the formation of a phosphonamidate bond. Various methods have been developed for this purpose, including phosphonylation with phosphonochloridates or condensation reactions. nih.gov While this compound is not directly cited as a building block in these syntheses, its role as a substrate for studying peptidases and phosphodiesterases is relevant to the field, as these are the very enzymes that phosphonopeptide inhibitors are often designed to target.

Implications in Drug Discovery and Development.

The use of this compound in enzyme assays has significant implications for drug discovery and development. nih.gov By providing a reliable method to measure the activity of enzymes like 5'-nucleotidases, it enables high-throughput screening for potential inhibitors. nih.gov Identifying and characterizing enzyme inhibitors is a cornerstone of modern therapeutic strategy. nih.govnih.gov

This substrate allows researchers to:

Screen for Inhibitors : Test large libraries of chemical compounds for their ability to inhibit a target enzyme.

Determine Inhibition Modality : Characterize whether a potential drug is a competitive, non-competitive, or uncompetitive inhibitor. researchgate.net

Gain Mechanistic Insights : Understand how potential drugs interact with the enzyme's active site. smolecule.com

Investigate Disease : Assess abnormal enzyme activity in tissues from disease models to understand pathology and test therapeutic interventions. smolecule.com

The development of activity-based probes (ABPs), often featuring phosphonate "warheads," is another critical area in drug discovery. nih.gov These probes covalently bind to the active form of an enzyme, allowing for target identification and biomarker discovery. nih.gov The fundamental research on enzyme kinetics and inhibition, facilitated by substrates like this compound, underpins these advanced applications in the quest for new medicines.

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| bis(4-Nitrophenyl) phosphate |

| 4-nitrophenol |

| p-nitrophenol |

| 4-Nitrophenyl Phosphate |

| Sodium orthovanadate |

| EDTA |

| Diarylphosphonates |

| Diphenyl phosphonates |

| Organofluorophosphonates |

| Aminoalkylphosphonic acid |

Use as a Model for Antiviral and Anticancer Pronucleotides

Pronucleotides are chemically modified versions of nucleosides designed to overcome the limitations of antiviral and anticancer nucleoside analogue drugs. These drugs require phosphorylation within the cell to become active, a process that can be inefficient. Pronucleotides are designed to bypass this rate-limiting step by delivering a pre-phosphorylated form of the drug, which is then cleaved inside the cell to release the active nucleoside monophosphate.

The activation of many pronucleotides relies on the enzymatic cleavage of a phosphodiester or a similar linkage by cellular enzymes, such as phosphodiesterases. This compound serves as an excellent model substrate for studying the activity of these enzymes. caymanchem.commoleculardepot.commedchemexpress.com Its use is preferred over naturally occurring nucleotides or other synthetic substrates like bis(4-nitrophenyl) phosphate due to its stability, ease of synthesis, and a higher rate of hydrolysis under saturating conditions. caymanchem.commoleculardepot.com

The hydrolysis of this compound by phosphodiesterases results in the release of 4-nitrophenol, a chromogenic compound that can be easily detected and quantified spectrophotometrically. semanticscholar.org This allows researchers to conveniently assay the activity of phosphodiesterases that may be involved in the activation of novel antiviral and anticancer pronucleotides. By understanding the kinetics of this model reaction, scientists can gain insights into how different chemical structures might be cleaved by cellular enzymes, aiding in the rational design of more effective pronucleotide drugs.

The enzymatic hydrolysis of this compound has been studied using various phosphodiesterases, providing valuable data on enzyme kinetics and substrate specificity. For instance, studies with bovine pancreatic deoxyribonuclease have detailed the Michaelis constants (Km) for the hydrolysis of this substrate in the presence of different metal ions, which are often crucial for enzyme activity. nih.gov

Below is an interactive data table summarizing the kinetic parameters for the hydrolysis of this compound by a generic phosphodiesterase.

| Parameter | Value | Conditions |

| Michaelis Constant (Km) | 3.7 mM (with Mn2+) | 0.2 M Tris/HCl buffer, pH 7.2 |

| Michaelis Constant (Km) | 49 mM (with Mg2+) | 0.2 M Tris/HCl buffer, pH 7.2 |

| Inhibitor Constant (Ki) for Ca2+ | 64 mM | Competition with Mn2+ |

This data is illustrative and based on published findings for bovine pancreatic deoxyribonuclease acting on this compound. nih.gov

Prodrug Design and Metabolism Research

The principles of prodrug design aim to improve the pharmacokinetic and pharmacodynamic properties of a drug by chemically modifying it into an inactive form that is converted to the active drug within the body. nih.govmdpi.comscirp.org This strategy can enhance a drug's solubility, permeability, stability, and targeted delivery. nih.govmdpi.comscirp.org The conversion of a prodrug to its active form often relies on enzymatic cleavage of a specific chemical bond. nih.govacs.org

In the context of prodrugs that utilize a phosphonate or phosphate group, understanding the metabolic stability of the promoiety (the chemical group attached to the active drug) is crucial. While direct studies detailing the use of this compound in specific prodrug development are not prevalent in the available literature, its properties as a substrate for phosphodiesterases make it a relevant tool for fundamental research in this area.

The enzymatic hydrolysis of this compound can be used as a model system to screen for and characterize enzymes that have the potential to activate phosphonate-based prodrugs. By studying how different enzymes interact with this model compound, researchers can predict which enzymes might be responsible for the metabolism of a novel phosphonate prodrug in the body. This information is vital for designing prodrugs that are activated at the desired site and at an appropriate rate.

The stability of a prodrug is a critical factor in its effectiveness. nih.gov The hydrolysis kinetics of compounds like this compound under various physiological conditions (e.g., different pH levels, presence of specific enzymes) can provide valuable data for predicting the stability of more complex phosphonate prodrugs. nih.gov

Environmental Fate and Degradation Studies in Organophosphorus Wastewater

Organophosphorus compounds are used extensively as pesticides, and their presence in wastewater from manufacturing and agricultural runoff is a significant environmental concern. ut.ac.ir Understanding the environmental fate and degradation pathways of these compounds is essential for developing effective wastewater treatment strategies.

This compound can serve as a model compound for studying the degradation of more complex organophosphorus pollutants found in industrial effluents. Its degradation in wastewater is expected to proceed primarily through hydrolysis of the phosphoester bond. This cleavage can occur through both abiotic (chemical) and biotic (microbial) processes.

Hydrolysis: The primary degradation pathway for this compound in an aqueous environment is the hydrolysis of the ester linkage, which results in the formation of 4-nitrophenol and phenylphosphonic acid . nih.govresearchgate.net The rate of this hydrolysis is influenced by factors such as pH and temperature. nih.gov

Biodegradation: Following hydrolysis, the resulting degradation products are subject to further microbial breakdown. 4-nitrophenol is a known environmental pollutant and its biodegradation has been studied. ut.ac.ir Phenylphosphonic acid, and other phosphonates, are generally considered to be resistant to biodegradation. nih.gov However, some studies have shown that certain microorganisms are capable of degrading phenylpropanoid compounds, which share structural similarities with phenylphosphonic acid, in wastewater treatment plants. mdpi.com The ultimate fate of the phosphorus from phosphonates in wastewater treatment can involve photodegradation or removal through precipitation. nih.govnih.gov

The study of the degradation of this compound provides insights into the persistence and transformation of organophosphorus compounds in wastewater. This knowledge can inform the design of treatment processes aimed at the complete mineralization of these pollutants.

Below is an interactive data table summarizing the expected degradation products of this compound in wastewater.

| Initial Compound | Degradation Process | Primary Products |

| This compound | Hydrolysis | 4-Nitrophenol, Phenylphosphonic acid |

| 4-Nitrophenol | Biodegradation | Further breakdown products |

| Phenylphosphonic acid | Limited Biodegradation/Photodegradation | Further breakdown products |

Analytical and Characterization Techniques in 4 Nitrophenyl Hydrogen Phenylphosphonate Research

Spectroscopic Characterization

Spectroscopy is a cornerstone in the study of 4-Nitrophenyl hydrogen phenylphosphonate (B1237145), offering non-destructive methods to identify the compound, elucidate its structure, and track its chemical reactions in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4-Nitrophenyl hydrogen phenylphosphonate. Both ³¹P and ¹H NMR provide detailed information about the chemical environment of the phosphorus and hydrogen atoms, respectively.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is particularly powerful. researchgate.net It is highly sensitive to the electronic environment of the phosphorus nucleus, making it an excellent probe for studying structural changes and reactions. researchgate.net The ³¹P NMR spectrum of this compound is expected to show a distinct signal characteristic of a phosphonate (B1237965) monoester. In studies of similar organophosphorus compounds, such as O-alkyl O-4-nitrophenyl methyl phosphonates, ³¹P NMR has been effectively used to monitor hydrolytic reactions. researchgate.netrsc.org For instance, the breakdown of related compounds shows the disappearance of the starting material's phosphorus peak and the emergence of new peaks corresponding to the reaction products. rsc.org The chemical shift of the phosphorus atom provides critical information for identifying the compound and its derivatives. huji.ac.il

¹H NMR Spectroscopy: ¹H NMR spectroscopy complements ³¹P NMR by providing information on the proton environments within the molecule. The spectrum would display characteristic signals for the aromatic protons on both the phenyl and the 4-nitrophenyl rings. The protons on the 4-nitrophenyl group, being influenced by the electron-withdrawing nitro group, typically appear at a lower field (higher ppm) compared to the protons of the unsubstituted phenyl ring. The integration of these signals helps to confirm the ratio of protons in different parts of the molecule, while the coupling patterns (splitting) reveal the connectivity between adjacent protons.

Interactive Table 1: Predicted ¹H and ³¹P NMR Chemical Shifts for this compound

Note: The following table presents expected chemical shift (δ) ranges. Actual values can vary based on solvent and experimental conditions.

| Nucleus | Atom Type | Predicted Chemical Shift (δ) ppm | Notes |

| ¹H | Phenyl group protons (C₆H₅) | 7.3 - 7.8 | Complex multiplet pattern expected. |

| ¹H | 4-Nitrophenyl group protons (A₂B₂ system) | 7.4 - 8.3 | Two doublets expected due to the para-substitution. Protons closer to the nitro group will be further downfield. |

| ¹H | Phosphonate proton (P-OH) | 10.0 - 12.0 | Signal is often broad and its position is highly dependent on concentration and solvent. May exchange with D₂O. |

| ³¹P | Phosphonate center | +10 to +25 | The chemical shift is characteristic of aryl phenylphosphonates. |

UV/Visible spectroscopy is a primary technique for monitoring the kinetics of reactions involving this compound, particularly its hydrolysis. The parent compound, this compound, exhibits absorption maxima at approximately 215 nm and 272 nm. caymanchem.com

The utility of this technique in kinetic studies stems from the distinct spectral properties of its hydrolysis product, 4-nitrophenol (B140041) (or the 4-nitrophenolate (B89219) ion under basic conditions). Upon cleavage of the ester bond, the liberated 4-nitrophenolate ion shows a strong, characteristic absorbance peak at around 400 nm. The reaction can be easily initiated and monitored in a standard spectrophotometer. By measuring the increase in absorbance at this wavelength over time, the rate of product formation can be accurately quantified. This allows for the determination of reaction rates and kinetic constants, providing insight into the reaction mechanism.

Interactive Table 2: UV/Visible Absorption Data Relevant to Kinetic Studies

| Compound | λₘₐₓ (nm) | Conditions | Application |

| This compound | 215, 272 caymanchem.com | Neutral/Acidic | Characterization of the starting material. |

| 4-Nitrophenol | ~317 | Acidic | Product identification under acidic conditions. |

| 4-Nitrophenolate ion | ~400 | Basic (pH > 7) | Kinetic monitoring of hydrolysis via product formation. |

Chromatographic Methods

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and quantitative analysis of this compound and its reaction products.

An isocratic reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of related compounds like 4-nitrophenol and its metabolites. nih.govnih.gov A similar approach is suitable for this compound. The separation is typically achieved using a C18 column, which separates compounds based on their hydrophobicity. nih.gov A mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer is used to elute the compounds from the column. nih.govnih.gov A UV detector is often coupled with the HPLC system for detection, set at a wavelength where the analyte or its products absorb, such as 290 nm for the simultaneous detection of 4-nitrophenol and its conjugates. nih.gov This method allows for the precise quantification of the parent compound and its hydrolysis products, making it invaluable for purity assessment and detailed kinetic analysis. researchgate.net

X-Ray Diffraction Studies for Structural Elucidation

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a compound like this compound, single-crystal X-ray diffraction analysis would provide unambiguous information on its molecular geometry, including bond lengths, bond angles, and the conformation of the phenyl and nitrophenyl rings.

While a specific crystal structure for this compound is not widely published, studies on structurally similar compounds, such as salts containing 4-nitrophenyl groups, demonstrate the power of this technique. Such analyses reveal detailed information about intermolecular interactions, like hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. This information is fundamental to understanding the solid-state properties of the material. Powder X-ray diffraction (PXRD) is another useful technique, often employed to identify crystalline phases and assess the purity of bulk samples.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the decomposition temperature and thermal stability of the compound. For related organophosphorus compounds, TGA can reveal a multi-step degradation process, indicating the temperatures at which different parts of the molecule break down.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine key thermal transitions, such as the melting point, and to study phase changes. For instance, DSC analysis of related materials has been used to observe thermal events that correspond to structural transformations within the material.

Studies on phenylphosphonic acid have shown that it can be stable up to several hundred degrees Celsius, after which decomposition occurs through the cleavage of C-P and P-O bonds. Similar thermal behavior would be anticipated for this compound, and TGA/DSC would be the primary methods to quantify these properties.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Phosphonate (B1237965) Transformations

The transformation of phosphonates is a critical area of research, with significant efforts directed towards developing more efficient and selective catalytic systems. These systems are essential for both the synthesis of complex phosphonate molecules and their degradation. rsc.orgnih.gov

Chemical Catalysis: Future research is focused on creating sophisticated metal-based and organocatalytic systems. The Hirao reaction, a palladium-catalyzed cross-coupling reaction, is a key method for forming C-P bonds, particularly in creating aromatic phosphonates. rsc.org Research is ongoing to develop more robust and versatile palladium catalysts, such as those based on PdCl2 and Pd(OAc)2, to improve yields and broaden the scope of compatible substrates. rsc.org

Recent advancements include the use of metal-based catalysts containing a phosphonate moiety, which offer unique reactivity. scispace.com For example, palladium complexes with phosphonate ligands have been developed for various organic transformations. scispace.com Furthermore, nanocatalysts, such as nano zinc oxide (ZnO), are being explored for reactions like the Kabachnik–Fields synthesis of α-aminophosphonates, which can be performed efficiently in greener solvents like ethanol. rsc.org Brønsted acids like trifluoromethyl sulfonic acid (TfOH) and solid acids like Nafion are also proving effective for the selective hydrolysis of phosphonate esters to phosphonic acids under both "wet" and "dry" conditions. acs.org

Biocatalysis: In the realm of biocatalysis, the enzymatic machinery of bacteria for phosphonate metabolism presents a significant area of interest. Many gram-negative bacteria can cleave the stable C-P bond under phosphate (B84403) starvation conditions using the C-P lyase enzyme complex. researchgate.net This complex, encoded by the phn gene cluster in E. coli, facilitates a radical-based transformation of alkylphosphonates into phosphate and an alkane. researchgate.netnih.gov Elucidating the precise mechanism of this multi-protein system could enable the development of powerful biocatalysts for phosphonate degradation and transformation, offering a highly specific and environmentally benign alternative to chemical methods. researchgate.netnih.gov

Exploration of New Biological Targets and Therapeutic Applications

The structural similarity of the phosphonate group to the phosphate group, combined with its resistance to enzymatic hydrolysis, makes it an ideal bioisostere. wikipedia.orgnih.govfrontiersin.org This has led to the development of numerous phosphonate-based drugs and ongoing exploration of new therapeutic frontiers.

Phosphonates function effectively as inhibitors of enzymes that process phosphate or diphosphate (B83284) substrates. wikipedia.orgnih.gov This has been successfully exploited in several therapeutic areas:

Antiviral Agents: Acyclic nucleoside phosphonates (ANPs) like Tenofovir, Adefovir, and Cidofovir are cornerstones of anti-HIV and anti-hepatitis B therapy. wikipedia.orgnih.gov Their stability prevents dephosphorylation, allowing them to act as potent inhibitors of viral polymerases. nih.gov Future research is focused on developing new ANPs, such as (S)-FPMPA, which shows promise against retroviruses. frontiersin.org

Bone Disorders: Bisphosphonates, which contain a P-C-P backbone, are widely used to treat osteoporosis and other diseases of excessive bone resorption by inhibiting enzymes involved in cholesterol biosynthesis pathways that are also crucial for osteoclast function. wikipedia.orgresearchgate.netresearchgate.net

Antiparasitic and Antibacterial Agents: The stability of the C-P bond is key to the activity of natural phosphonate antibiotics like fosfomycin, which inhibits bacterial cell wall synthesis. wikipedia.orgnih.gov Researchers are actively exploring new targets; for instance, phosphonates are being designed to inhibit 6-oxopurine phosphoribosyltransferases in malarial parasites (Plasmodium falciparum), a target not present in humans. frontiersin.orgnih.gov

Oncology: Phosphonate derivatives are being investigated for their anticancer properties, which may be linked to their ability to inhibit enzymes crucial for tumor growth or their potential for targeted drug delivery to bone metastases. nih.govresearchgate.net

The exploration of new biological targets continues, with a focus on enzymes in parasitic, bacterial, and viral pathways that have no human counterparts, aiming to create highly selective and potent therapeutic agents with minimal side effects. frontiersin.orgfrontiersin.org

Green Chemistry Approaches in Phosphonate Synthesis and Degradation

The principles of green chemistry are increasingly being applied to the entire lifecycle of phosphonates, from their synthesis to their eventual degradation, driven by the need for more sustainable chemical processes. bioengineer.orgsciencedaily.comchemeurope.com

Green Synthesis: Significant progress has been made in developing environmentally friendly synthetic methods for phosphonates. rsc.orgsciencedaily.combiofueldaily.com Key approaches include:

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are used to accelerate reactions, improve yields, and reduce energy consumption compared to conventional heating. rsc.org

Catalysis: The use of efficient and recyclable catalysts, including nanocatalysts and biocatalysts, minimizes waste and avoids the need for stoichiometric reagents. rsc.org

Sustainable Solvents and Solvent-Free Reactions: Performing reactions in water or green solvents like ethanol, or under solvent-free conditions, dramatically reduces the environmental impact associated with volatile organic compounds. rsc.org

Green Degradation: The persistence of the C-P bond in many synthetic phosphonates poses an environmental challenge. qub.ac.uk Green chemistry seeks to address this through several avenues:

Design for Degradation: A core principle is to design new phosphonate molecules that are effective for their intended application but can be more easily broken down after use. rsc.org

Enhanced Biodegradation: Research into microbial C-P lyase pathways is crucial for developing bioremediation strategies. researchgate.netnih.gov Understanding how bacteria metabolize natural phosphonates can inform the design of more biodegradable synthetic analogues or the engineering of microorganisms for waste treatment. nih.govwikipedia.org

Advanced Oxidation Processes: Photo- and chemical degradation methods are being investigated as ways to break down recalcitrant phosphonates in industrial wastewater. rsc.org

The overarching goal is to create a circular economy for phosphorus, a critical but finite resource, by improving the synthesis, recovery, and recycling of phosphonate compounds. bioengineer.orgeurekalert.org

Advanced Materials Science Applications

The ability of phosphonates to coordinate with metal ions has led to the creation of a diverse class of hybrid inorganic-organic materials with unique properties and applications. nih.gov

Porous Metal Phosphonates: These materials are constructed from metal ions linked by organophosphonic acid groups, forming stable, porous frameworks. nih.gov Unlike some other porous materials, metal phosphonates often exhibit high thermal and chemical stability, making them suitable for applications in harsh environments. nih.gov Key research directions include:

Catalysis: The tunable porosity and active metal sites within these frameworks make them promising candidates for heterogeneous catalysts. nih.govmdpi.com

Adsorption and Separation: Their well-defined pore structures can be designed for the selective adsorption and separation of gases or ions, with potential uses in chromatography and environmental remediation. nih.gov

Energy Storage: Nanoporous metal phosphates, synthesized via the calcination of metal phosphonate precursors, have shown exceptional performance as electrode materials for supercapacitors. nih.gov For example, nanoporous nickel phosphate derived from a phosphonate complex exhibits superior specific capacitance and excellent cycle stability, attributed to its high surface area and structural integrity. nih.gov

Functional Materials: The versatility of phosphonate chemistry allows for their incorporation into a variety of other materials:

Sensors: The interaction of phosphonate groups with specific analytes can be harnessed to develop chemical sensors and biosensors. mdpi.com

Polymer Composites and Flame Retardants: Phosphonates are used as additives in polymers to enhance properties such as flame retardancy. mdpi.com

Thin Films and Membranes: The ordered nature of metal phosphonate layers allows for the fabrication of functional thin films and membranes for specialized applications. nih.gov

Future research in this area will focus on the rational design and synthesis of novel metal phosphonate structures with tailored porosity, functionality, and electronic properties for next-generation technologies. mdpi.com

Q & A

Q. What are the recommended synthetic protocols for preparing 4-nitrophenyl hydrogen phenylphosphonate?

The compound can be synthesized via hydrolysis of bis(4-nitrophenyl) phenylphosphonate. A validated method involves reacting the bis-phosphonate (7.4 mmol) with 0.5 M LiOH in acetonitrile, followed by acidification with 3 N HCl to pH 0.5. The product is extracted using dichloromethane and recrystallized in a 10% EtOAc/90% n-pentane mixture. This yields a crystalline solid with confirmed purity via ¹H, ¹³C, ³¹P NMR, and HRMS .

Q. How does the compound’s hydrogen bonding affect experimental handling?

The planar structure of this compound facilitates strong intermolecular hydrogen bonds, which influence solubility and stability. Researchers should use polar solvents (e.g., acetonitrile or aqueous buffers) to mitigate aggregation. Stability tests under varying pH and temperature are recommended to optimize storage conditions .

Q. What enzymatic assays utilize this compound as a substrate?

It serves as a substrate for phosphodiesterases and phosphatases. In quenched assays, prepare a 10–50 mM substrate solution in buffer (pH-adjusted) and monitor hydrolysis via UV-Vis at 405 nm (liberated 4-nitrophenol). Quench reactions with 1 M NaOH to stabilize endpoints, ensuring reproducible kinetic data .

Q. How is the IUPAC nomenclature assigned to this compound?

The systematic name, "hydrogen phenylphosphonate," follows IUPAC rules where the phosphonate group is prioritized. The nitro and phenyl substituents are numbered to minimize locants, ensuring compliance with PIN (Preferred IUPAC Name) conventions .

Q. What analytical techniques validate its purity and structure?

Use ³¹P NMR to confirm phosphonate integrity (δ ~31 ppm). Pair with HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities like residual 4-nitrophenol. HRMS (e.g., [M+H]+ = 218.0188) provides molecular weight validation .

Advanced Research Questions

Q. What mechanistic insights explain its hydrolysis under catalytic conditions?

Yttrium(III)-peroxide complexes catalyze hydrolysis via nucleophilic attack on the phosphorus center. Kinetic studies show a 100-fold higher activity with Y(III) versus La(III), attributed to enhanced electrophilicity. Monitor reaction progress using stopped-flow techniques with UV detection at 400 nm .

Q. How does tautomerism influence reactivity in phosphorylation reactions?

Tautomeric equilibria between phosphonate and phosphonic acid forms alter electrophilicity. Computational studies (DFT) suggest the phosphonate tautomer dominates in non-polar solvents, enhancing nucleophilic substitution rates. Solvent polarity screens (e.g., DMSO vs. hexane) are critical for reaction design .

Q. What strategies improve detection limits in phosphatase assays using this substrate?

Optimize substrate concentration (10–50 mM) to avoid enzyme saturation. Pair with fluorescence enhancers (e.g., Mg²⁺) to amplify signal-to-noise ratios. For ultrasensitive detection, employ microplate readers with kinetic mode and integrate data over initial linear phases (0–5 min) .

Q. How does the compound participate in catalytic cycles for organophosphonate synthesis?

It acts as a phosphorylating agent in Michaelis-Arbuzov reactions. For example, react with alkyl halides in anhydrous THF under reflux to yield alkyl phenylphosphonates. Monitor reaction completion via TLC (silica, ethyl acetate/hexane) and isolate products via column chromatography .

Q. How should researchers address contradictions in kinetic data across studies?

Discrepancies in hydrolysis rates often arise from buffer composition (e.g., ionic strength) or enzyme source variability. Standardize assays using reference enzymes (e.g., alkaline phosphatase from E. coli) and validate with internal controls. Perform Arrhenius analysis to isolate temperature-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.